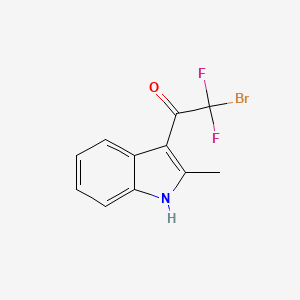
2-Bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, two fluorine atoms, and an indole moiety, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole moiety, which can be derived from commercially available starting materials such as 2-methylindole.
Bromination: The indole derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Fluorination: The brominated intermediate is subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The indole moiety can be oxidized to form various oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), mild heating.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF), room temperature.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water), controlled temperature.
Major Products Formed
Substitution: Various substituted indole derivatives.
Reduction: Alcohol derivatives.
Oxidation: Oxidized indole derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer, antiviral, and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with various biological targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of indole-based compounds in biological systems.
Material Science: The compound can be used in the development of novel materials with unique properties, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(2-methyl-1H-indol-3-yl)ethan-1-one: Lacks the difluoro group, which may affect its biological activity and chemical reactivity.
2,2-Difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
1-(2-Methyl-1H-indol-3-yl)ethan-1-one: Lacks both bromine and fluorine atoms, making it less reactive and potentially less biologically active.
Uniqueness
2-Bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one is unique due to the presence of both bromine and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C11H8BrF2NO |
|---|---|
Peso molecular |
288.09 g/mol |
Nombre IUPAC |
2-bromo-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H8BrF2NO/c1-6-9(10(16)11(12,13)14)7-4-2-3-5-8(7)15-6/h2-5,15H,1H3 |
Clave InChI |
GZNWGHCWZAJCSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(=O)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetic acid;4-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14115554.png)

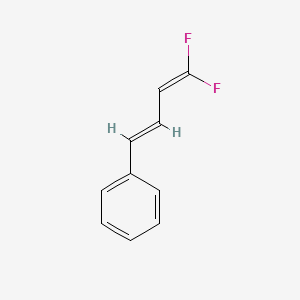
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B14115568.png)

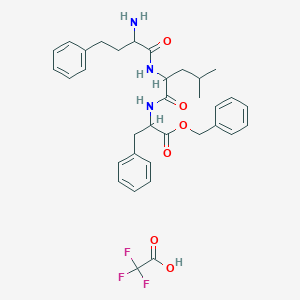
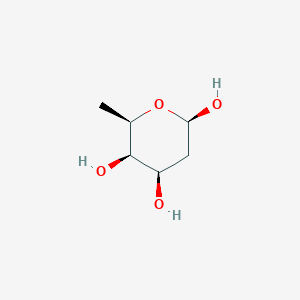
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115580.png)
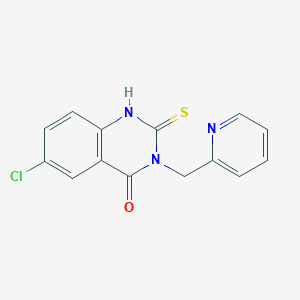

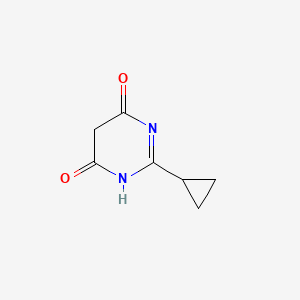
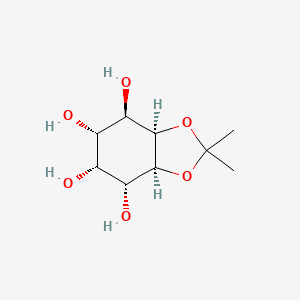
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14115613.png)
